molecular formula C19H36NNaO3 B12278414 L-Valine,N-(1-oxotetradecyl)-, monosodium salt (9CI)

L-Valine,N-(1-oxotetradecyl)-, monosodium salt (9CI)

Cat. No.: B12278414
M. Wt: 349.5 g/mol
InChI Key: KQZXDXQVDXVCCC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

L-Valine,N-(1-oxotetradecyl)-, monosodium salt (9CI) is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a valine residue linked to a tetradecyl group through an amide bond. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of L-Valine,N-(1-oxotetradecyl)-, monosodium salt (9CI) typically involves the reaction of L-valine with a tetradecyl acid chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

L-Valine,N-(1-oxotetradecyl)-, monosodium salt (9CI) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tetradecyl group can be replaced by other alkyl or aryl groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired products.

Scientific Research Applications

L-Valine,N-(1-oxotetradecyl)-, monosodium salt (9CI) has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its role in protein structure and function.

    Medicine: Research is conducted on its potential therapeutic effects and its role in drug delivery systems.

    Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of L-Valine,N-(1-oxotetradecyl)-, monosodium salt (9CI) involves its interaction with specific molecular targets and pathways. It can interact with enzymes and receptors, influencing biochemical processes. The tetradecyl group may enhance the compound’s ability to integrate into lipid membranes, affecting cellular functions.

Comparison with Similar Compounds

L-Valine,N-(1-oxotetradecyl)-, monosodium salt (9CI) can be compared with other similar compounds such as:

  • L-Valine,N-(1-oxododecyl)-, monosodium salt
  • L-Valine,N-(1-oxooctadecyl)-, monosodium salt

These compounds share similar structures but differ in the length of the alkyl chain. The uniqueness of L-Valine,N-(1-oxotetradecyl)-, monosodium salt (9CI) lies in its specific chain length, which can influence its chemical properties and applications.

Properties

IUPAC Name

sodium;3-methyl-2-(tetradecanoylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO3.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(21)20-18(16(2)3)19(22)23;/h16,18H,4-15H2,1-3H3,(H,20,21)(H,22,23);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZXDXQVDXVCCC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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